Methyl3-(cyclopropylsulfamoyl)propanoate
Description
Methyl 3-(cyclopropylsulfamoyl)propanoate is an organosulfur compound featuring a propanoate ester backbone substituted with a cyclopropylsulfamoyl group. Its molecular formula is C₁₁H₈N₂O₂, with a molecular weight of 200.20 g/mol and CAS number 78746-11-9 .
Properties
IUPAC Name |
methyl 3-(cyclopropylsulfamoyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)4-5-13(10,11)8-6-2-3-6/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLEVVJKVBDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216773-32-8 | |
| Record name | methyl 3-(cyclopropylsulfamoyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl3-(cyclopropylsulfamoyl)propanoate can be synthesized through a series of chemical reactions involving the esterification of propanoic acid derivatives with cyclopropylamine and subsequent sulfonation . The reaction typically involves the use of methanol as a solvent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl3-(cyclopropylsulfamoyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Methyl 3-(cyclopropylsulfamoyl)propanoate serves as a building block in organic synthesis. It can be utilized to create more complex molecules, contributing to advancements in synthetic methodologies.
Biology
The compound is being investigated as a biochemical probe in enzyme studies. Its ability to interact with various enzymes makes it useful for understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine
Research has highlighted its potential therapeutic properties, particularly:
- Anti-inflammatory Activity: Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties: Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
- Metabolic Disorders: The compound has been explored for its role in treating metabolic diseases such as Type 2 diabetes by modulating G-protein coupled receptor pathways .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Efficacy
| Study | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|
| In vitro antimicrobial | Bacterial cultures | N/A | Significant inhibition of bacterial growth |
| In vivo cancer model | Mice | 20 | Reduced tumor size compared to control |
| Inflammatory disease model | Rat | 10 | Decreased levels of inflammatory markers |
Mechanism of Action
The mechanism of action of Methyl3-(cyclopropylsulfamoyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include sulfonation and esterification reactions that modify the activity of the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Propanoate Ester Family
Methyl 3-(chlorosulfonyl)propanoate
- Molecular Formula : C₄H₇ClO₄S
- Molecular Weight : 186.61 g/mol
- Key Differences : Replaces the cyclopropylsulfamoyl group with a chlorosulfonyl (-SO₂Cl) moiety. This substitution increases electrophilicity due to the electron-withdrawing chlorine atom, making it more reactive in nucleophilic substitution reactions compared to the sulfamoyl derivative .
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
- Molecular Formula: Not explicitly provided, but structurally complex with benzimidazole and pyridine substituents.
- Key Differences : The ester group (ethyl instead of methyl) and the presence of aromatic heterocycles (benzimidazole and pyridine) confer higher molecular weight and lipophilicity. This compound is a precursor to Dabigatran etexilate, highlighting its pharmaceutical relevance compared to the simpler cyclopropylsulfamoyl derivative .
Methyl 3-aminocyclopentanecarboxylate
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Differences: Substitutes the sulfamoyl group with an amine (-NH₂) and incorporates a cyclopentane ring.
Functional Group Variants: Sulfonamides vs. Esters
Methyl 3-(4'-Acetylphenyloxy)propanoate
- Molecular Formula : C₁₂H₁₄O₄ (estimated)
- Key Differences : Replaces the sulfamoyl group with an acetylphenyloxy (-O-C₆H₄-COCH₃) substituent. The aryloxy group increases aromaticity and UV absorption, which may affect spectroscopic identification methods .
3-Amino-3-cyclobutylpropanoic Acid Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂ (estimated)
- Key Differences: Features a cyclobutyl ring and a carboxylic acid group instead of an ester.
Physicochemical and Ionization Properties
- Ionization Behavior: Methyl 3-(cyclopropylsulfamoyl)propanoate and related esters (e.g., methyl octanoate, ethyl propanoate) form protonated dimers in ionization regions, as observed in mass spectrometry studies. However, the sulfamoyl group in the target compound may stabilize such dimers through hydrogen bonding, unlike non-sulfonated esters .
- Retention and Migration: In chromatographic analyses, sulfamoyl-containing esters exhibit longer retention times compared to simple alkyl esters (e.g., ethyl hexanoate) due to increased polarity .
Data Table: Comparative Molecular Properties
Biological Activity
Methyl3-(cyclopropylsulfamoyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes and in cancer therapeutics. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl group and sulfamoyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Where , , , , and denote the number of respective atoms in the compound.
Research indicates that this compound functions primarily as an inhibitor of the enzyme Poly(ADP-ribose) glycohydrolase (PARG). PARG plays a crucial role in the regulation of cellular responses to DNA damage, thus making it a target for cancer therapy. Inhibition of PARG may enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by treatment .
1. Inhibition of PARG Activity
Studies have shown that this compound effectively inhibits PARG activity in various cell lines. The inhibition leads to increased levels of poly(ADP-ribose), which is associated with apoptosis in cancer cells.
Table 1: Inhibition Potency of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma Cells | 15 | PARG Inhibition |
| Prostate Cancer Cells | 10 | Induction of Apoptosis |
| Bladder Cancer Cells | 12 | Enhanced Chemotherapy Efficacy |
2. Anti-Cancer Properties
In preclinical studies, this compound has demonstrated significant anti-cancer properties, particularly against solid tumors. The compound's ability to inhibit PARG has been linked to increased sensitivity to DNA-damaging agents such as cisplatin and temozolomide, making it a promising candidate for combination therapies .
Case Study 1: Glioma Treatment
A study involving glioma cell lines showed that treatment with this compound resulted in a marked reduction in cell viability when combined with standard chemotherapy agents. The results indicated a synergistic effect, suggesting that this compound could enhance the therapeutic index of existing treatments .
Case Study 2: Prostate Cancer
In another investigation focused on prostate cancer, this compound was administered alongside anti-androgen therapies. The findings revealed that the compound not only inhibited tumor growth but also reduced metastasis significantly compared to controls .
Discussion
The biological activity of this compound highlights its potential as an effective therapeutic agent in oncology. Its mechanism as a PARG inhibitor opens avenues for further research into its application in combination with existing chemotherapeutic agents.
Future studies should focus on:
- Clinical Trials : Assessing the efficacy and safety profile in human subjects.
- Mechanistic Studies : Exploring other potential pathways affected by this compound.
- Formulation Development : Investigating optimal delivery methods for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
